N,N-Dipropyl-1-(ethylsulfinyl)formamide
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Overview
Description
N,N-Dipropyl-1-(ethylsulfinyl)formamide is an organic compound with the molecular formula C10H21NO2S It is a formamide derivative characterized by the presence of an ethylsulfinyl group attached to the formamide nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyl-1-(ethylsulfinyl)formamide typically involves the reaction of N,N-dipropylformamide with an ethylsulfinylating agent. One common method is the reaction of N,N-dipropylformamide with ethylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropyl-1-(ethylsulfinyl)formamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The formamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: N,N-Dipropyl-1-(ethylsulfonyl)formamide.
Reduction: N,N-Dipropyl-1-(ethylthio)formamide.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dipropyl-1-(ethylsulfinyl)formamide has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-1-(ethylsulfinyl)formamide involves its interaction with molecular targets through its functional groups. The ethylsulfinyl group can participate in redox reactions, while the formamide group can engage in hydrogen bonding and nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dipropylformamide: Lacks the ethylsulfinyl group, making it less reactive in redox reactions.
N,N-Dimethylformamide: Contains methyl groups instead of propyl groups, resulting in different steric and electronic properties.
N,N-Diethylformamide: Contains ethyl groups instead of propyl groups, affecting its reactivity and interactions.
Uniqueness
N,N-Dipropyl-1-(ethylsulfinyl)formamide is unique due to the presence of both the ethylsulfinyl and formamide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
51892-56-9 |
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Molecular Formula |
C9H19NO2S |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-ethylsulfinyl-N,N-dipropylformamide |
InChI |
InChI=1S/C9H19NO2S/c1-4-7-10(8-5-2)9(11)13(12)6-3/h4-8H2,1-3H3 |
InChI Key |
PHGFGJUPOAOGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)S(=O)CC |
Origin of Product |
United States |
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